(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride, with the CAS number 83544-83-6, is a quaternary ammonium compound that features a unique combination of functional groups. This compound is notable for its potential applications in biochemistry and pharmaceuticals, particularly due to its structural characteristics that may influence biological activity.
This compound falls under the category of quaternary ammonium salts, which are characterized by a positively charged nitrogen atom bonded to four organic groups. It also contains a carboxylic acid group and a mercaptoacetyl moiety, which contribute to its chemical reactivity and biological properties.
The synthesis of (R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and assess purity.
The molecular formula for (R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is . The structure can be represented using the following identifiers:
[C@H](OC(=O)CS)(C[N+](C)(C)C)CC(O)=O.[Cl-]
1S/C9H17NO4S.ClH/c1-10(2,3)5-7(4-8(11)12)14-9(13)6-15;/h7H,4-6H2,1-3H3,(H-,11,12,15);1H/t7-;/m1./s1
This structure highlights the presence of a quaternary nitrogen atom, a carboxylate group, and a thiol-derived acetyl group.
The molecular weight of this compound is approximately 271.76 g/mol. The presence of sulfur in its structure suggests potential for redox reactions, which could be relevant in biological systems.
(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to avoid side reactions. For example, oxidation reactions may require specific oxidizing agents to ensure selectivity.
The mechanism of action for (R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride in biological systems may involve:
Studies on similar compounds suggest that modifications in their structure can significantly affect their biological activities, making further research necessary to elucidate specific mechanisms.
The compound is expected to be soluble in water due to its ionic nature but may have limited solubility in organic solvents. Its melting point and boiling point have not been extensively documented in available literature.
Key chemical properties include:
Relevant data from safety data sheets indicate precautions when handling this compound due to its potential irritant effects on skin and eyes .
(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride has potential applications in:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3